

A Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenyl thiocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)phenyl thiocyanate

Cat. No.: B1605833

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of the physicochemical properties, spectroscopic characteristics, reactivity, and handling of **4-(Dimethylamino)phenyl thiocyanate** (CAS No. 7152-80-9). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes empirical data with theoretical principles to offer practical insights into the characterization and application of this important chemical intermediate. A critical distinction is drawn between this compound and its isomer, 4-(dimethylamino)phenyl isothiocyanate, to prevent common procedural errors in synthesis and analysis.

Chemical Identity and Molecular Structure

4-(Dimethylamino)phenyl thiocyanate is an aromatic organic compound featuring a dimethylamino group and a thiocyanate functional group attached in a para orientation to a benzene ring.^[1] Understanding its structure is fundamental to interpreting its chemical behavior and spectroscopic data.

- Chemical Name: **4-(Dimethylamino)phenyl thiocyanate**^[2]
- Synonyms: p-(Dimethylamino)phenyl thiocyanate, 4-Thiocyanato-N,N-dimethylaniline, Thiocyanic acid, 4-(dimethylamino)phenyl ester^{[1][2]}

- CAS Number: 7152-80-9[2][3][4]
- Molecular Formula: C₉H₁₀N₂S[2][3][4]
- Molecular Weight: 178.25 g/mol [4][5]

The key structural features are the sulfur-linked thiocyanate group (-S-C≡N) and the tertiary amine attached to the phenyl ring. The dimethylamino group is a strong electron-donating group, which significantly influences the electron density of the aromatic system and the reactivity of the molecule. It is crucial to distinguish this compound from its isomer, 4-(dimethylamino)phenyl isothiocyanate (CAS No. 2131-64-8), where the organic moiety is attached to the nitrogen atom (-N=C=S).[6][7] This structural difference leads to distinct chemical and spectral properties.

Caption: Molecular structure of **4-(Dimethylamino)phenyl thiocyanate**.

Physical and Chemical Properties

The compound typically appears as yellow, needle-like crystals or a white crystalline solid.[3][4][5] Its physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	7152-80-9	[2][3][4]
Molecular Formula	C ₉ H ₁₀ N ₂ S	[2][3][4]
Molecular Weight	178.253 g/mol	[2][8]
Appearance	Yellow needle-like crystals	[4][5]
Melting Point	71-74 °C	[2][3][4]
Boiling Point	303.6 °C at 760 mmHg	[2][3]
Density	1.16 g/cm ³	[2][3]
Water Solubility	4.2 µg/mL	[1][2]
Solubility	Soluble in ethanol and ether	[4][5]
Flash Point	137.4 °C	[2]
Refractive Index	1.599	[2][3]

The low water solubility is expected for a molecule of this size with a large nonpolar aromatic core.[1][2] However, it exhibits good solubility in common organic solvents like ethanol and ether, which is typical for such compounds and facilitates its use in organic synthesis.[4][5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **4-(Dimethylamino)phenyl thiocyanate**. The key is to differentiate its spectral signature from its isothiocyanate isomer.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of an organic thiocyanate is the stretching vibration of the carbon-nitrogen triple bond ($\nu\text{C}\equiv\text{N}$).

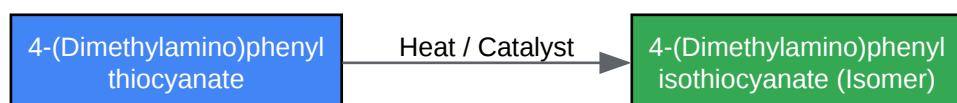
- **Expected Absorption:** A sharp, strong absorption band is expected in the range of 2140-2175 cm^{-1} . This peak is characteristic of the S-C≡N functional group.[7]

- Causality: The defined triple bond results in a sharp, well-defined peak. This contrasts sharply with the corresponding isothiocyanate ($-N=C=S$) isomer, which displays a very broad and intense absorption band around $2000-2200\text{ cm}^{-1}$ due to the asymmetric stretch of the cumulated double bonds.^[9] Other expected signals include aromatic C-H stretches above 3000 cm^{-1} and C=C ring stretches around 1600 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum is not readily available, the structure allows for a reliable prediction of its ^1H and ^{13}C NMR spectra.

- ^1H NMR:
 - $\sim 3.0\text{ ppm}$ (singlet, 6H): The six equivalent protons of the two methyl groups on the nitrogen atom would appear as a sharp singlet.
 - $\sim 6.7-7.4\text{ ppm}$ (multiplet, 4H): The four aromatic protons will present as a complex AA'BB' system due to the para-substitution. Protons ortho to the electron-donating $-N(\text{CH}_3)_2$ group are expected to be upfield (lower ppm) compared to the protons ortho to the more electron-withdrawing $-\text{SCN}$ group.
- ^{13}C NMR:
 - $\sim 40\text{ ppm}$: Signal corresponding to the two equivalent methyl carbons.
 - $\sim 110-115\text{ ppm}$: Carbon attached to the thiocyanate group ($-\text{SCN}$).
 - $\sim 112-155\text{ ppm}$: Four distinct signals for the aromatic carbons are expected. The carbon attached to the nitrogen atom will be the most downfield (highest ppm) due to the strong deshielding effect.
 - The nitrile carbon ($\text{C}\equiv\text{N}$) signal is typically weak and appears around $110-120\text{ ppm}$.


Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion (M^+): A prominent peak is expected at $m/z = 178$, corresponding to the exact mass of the molecule.[1][8]
- Fragmentation: Key fragmentation pathways would likely involve the loss of the thiocyanate group or cleavage within the dimethylamino moiety, leading to characteristic daughter ions.

Reactivity and Stability

- Stability: The compound is stable under standard ambient and recommended storage conditions (cool, dry place).[10] It is incompatible with strong oxidizing agents and strong acids.[10] Exposure to heat and moisture should be avoided.[11]
- Isomerization: A critical reaction for aryl thiocyanates is the potential for thermal or catalytically induced isomerization to the more thermodynamically stable isothiocyanate isomer.[7] This rearrangement is an important consideration during synthesis and purification, as elevated temperatures or the presence of nucleophilic catalysts can promote the conversion.

[Click to download full resolution via product page](#)

Caption: Isomerization of thiocyanate to its isothiocyanate isomer.

Experimental Protocols

The following protocols provide standardized methods for the analysis and verification of **4-(Dimethylamino)phenyl thiocyanate**.

Protocol 5.1: Purity Assessment by Reverse-Phase HPLC

This protocol establishes a self-validating system for determining the purity of a sample and detecting the presence of isomers or impurities.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The polarity difference between the thiocyanate and any potential isothiocyanate isomer or other impurities allows for their effective separation and quantification.

Methodology:

- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.
- Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
- Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 25 °C
 - Detection Wavelength: 254 nm
- Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Caption: Workflow for HPLC purity assessment.

Safety and Handling

4-(Dimethylamino)phenyl thiocyanate presents several hazards that require careful handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[\[1\]](#)
- Toxicity: It is considered moderately toxic by skin contact and poisonous by ingestion and other routes.[\[3\]](#) Upon heating to decomposition, it can emit highly toxic fumes containing

nitrogen oxides (NO_x), cyanide (CN⁻), and sulfur oxides (SO_x).[3]

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[10][11]
- Handling: Avoid creating dust.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[10]

Conclusion

4-(Dimethylamino)phenyl thiocyanate is a well-defined chemical compound with distinct physicochemical and spectroscopic properties. Its utility as a synthetic intermediate is significant, but its handling and application require a thorough understanding of its reactivity, particularly its potential to isomerize. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring its proper identification and quality assessment in a research or drug development setting. Accurate differentiation from its isothiocyanate isomer through spectroscopic techniques like IR is paramount for successful and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Dimethylaminophenyl thiocyanate | C9H10N2S | CID 23540 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-(DIMETHYLAMINO)PHENYL THIOCYANATE | 7152-80-9 [chemicalbook.com]

- 5. 4-(DIMETHYLAMINO)PHENYL THIOCYANATE CAS#: 7152-80-9 [m.chemicalbook.com]
- 6. 4-(DIMETHYLAMINO)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenyl thiocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605833#physicochemical-properties-of-4-dimethylamino-phenyl-thiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com